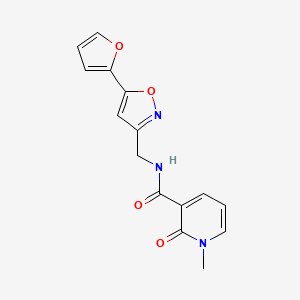

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound features a hybrid heterocyclic framework comprising:

- A furan-2-yl substituent linked to an isoxazole core.

- An N-methyl-2-oxo-1,2-dihydropyridine moiety connected via a methylene bridge to the isoxazole.

- A carboxamide group at position 3 of the dihydropyridine ring.

The compound’s design leverages heterocyclic diversity, which is common in drug discovery for optimizing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-18-6-2-4-11(15(18)20)14(19)16-9-10-8-13(22-17-10)12-5-3-7-21-12/h2-8H,9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEBPDPDIVZDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyridine ring with the isoxazole-furan intermediate under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and the use of catalysts can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione, isoxazoline, and substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential applications in medicinal chemistry , particularly as a lead compound for the development of new pharmaceuticals. The dihydropyridine scaffold is commonly associated with calcium channel blockers, which are utilized in treating cardiovascular diseases such as hypertension and angina. The isoxazole ring is also present in several anticonvulsant medications, suggesting that this compound may exhibit similar neuroprotective or anticonvulsant properties.

Case Studies and Research Findings

Research has indicated that compounds with similar structures can modulate biological pathways relevant to various diseases. For instance, studies on related dihydropyridine derivatives have shown efficacy in reducing blood pressure and improving cardiac function. Investigations into the binding affinities of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide towards specific receptors or enzymes could reveal its therapeutic potential against neurological disorders and cardiovascular conditions.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties . The compound's ability to interact with molecular targets involved in cancer proliferation and metastasis is an area of active research.

Neuropharmacology

Given the presence of the isoxazole moiety, this compound may also be explored for its neuropharmacological applications . Isoxazole derivatives have been linked to modulation of neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Potential Neuroprotective Effects

Research into related compounds has demonstrated neuroprotective effects through mechanisms such as NMDA receptor antagonism, which can mitigate excitotoxicity associated with glutamate signaling. Investigating whether this compound exhibits similar properties could lead to novel treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-cyclopropyl-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yletheyl)isoxazole) | Cyclopropyl group instead of phenyl | Different chemical reactivity |

| N-(2-(5-(furan-3-y)thiophen - 2-yletheyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole | Tetrahydrobenzo[d]isoxazole ring | Altered biological activity |

| 5-methyl-N-(1-(thiophen - 2-y)cyclopentyl)isoxazole | Methyl and cyclopentyl groups | Influences pharmacokinetic properties |

This table highlights how variations in structural features can lead to significant differences in biological activity and pharmacological profiles.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

5-(5-(Furan-2-yl)isoxazol-3-yl)-4-p-tolyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (C8)

- Structure: Shares the furan-isoxazole motif but replaces the dihydropyridine-carboxamide with a dihydropyrimidinone ring bearing a trifluoromethyl group.

- Functional Groups: Trifluoromethyl enhances lipophilicity and metabolic resistance, while the dihydropyrimidinone core may influence kinase inhibition .

- NMR Data : Key signals include δ9.94 (NH) and aromatic peaks between δ7.75–6.0, confirming heterocyclic stability .

4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

- Structure : Features a 1,3,4-oxadiazole ring instead of isoxazole, with a sulfamoyl-benzamide substituent.

- Functional Groups : The oxadiazole improves metabolic stability; sulfamoyl groups are common in antifungal agents (e.g., comparison with Fluconazole in fungal assays) .

- Applications : Tested against fungal strains, highlighting the role of furan-oxadiazole hybrids in antimicrobial design .

Ranitidine-Related Compounds

- Examples: N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (ranitidine nitroacetamide). 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine (ranitidine diamine hemifumarate).

- Structural Contrast : These compounds prioritize sulfhydryl and nitro groups for H₂-antagonist activity (e.g., gastric acid suppression) rather than the carboxamide/isoxazole motifs seen in the target compound .

Comparative Analysis Table

| Compound Name | Key Structural Features | Functional Groups | Potential Applications | References |

|---|---|---|---|---|

| N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | Isoxazole-furan, dihydropyridine-carboxamide | Carboxamide, methyl-oxo-dihydropyridine | Antimicrobial (inferred) | [1, 2] |

| C8 | Dihydropyrimidinone, trifluoromethyl, p-tolyl | Trifluoromethyl, tolyl | Kinase inhibition (speculative) | [1] |

| LMM11 | 1,3,4-Oxadiazole, sulfamoyl-benzamide | Oxadiazole, sulfamoyl | Antifungal | [2] |

| Ranitidine nitroacetamide | Furan-sulfhydryl, nitroacetamide | Nitro, sulfhydryl | H₂-antagonist (gastric acid) | [3, 4] |

Research Implications and Limitations

- Data Gaps: No direct bioactivity data for the target compound are available; inferences rely on analogs like LMM11 (antifungal) and C8 (kinase-related motifs).

- Synthetic Challenges : The furan-isoxazole linkage may require regioselective synthesis, as seen in C8’s NMR-confirmed purity .

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Structural Overview

The compound features a dihydropyridine core , an isoxazole moiety , and a furan ring , along with a carboxamide functional group . This unique combination of structural elements is believed to contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 299.286 g/mol .

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity . Preliminary studies have shown that compounds with similar structural features often interact with specific molecular targets involved in cancer progression. For instance, the binding affinity towards enzymes or receptors that modulate cell proliferation and apoptosis pathways is a key area of investigation.

A comparative analysis with structurally related compounds suggests that modifications in the functional groups can significantly alter biological activity. For example:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-cyclopropyl-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yletheyl)isoxazole-3-carboxamide | Cyclopropyl group instead of phenyl | Different chemical reactivity |

| N-(2-(5-(furan-3-yl)thiophen-2-yletheyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole | Tetrahydrobenzo[d]isoxazole ring | Altered biological activity |

These variations highlight the importance of structure-activity relationships (SAR) in predicting the anticancer potential of new derivatives .

The mechanism through which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific proteins or enzymes, potentially modulating their activity through competitive inhibition or allosteric regulation. Molecular docking studies are recommended to further explore these interactions and confirm binding affinities .

Case Studies

Several studies have focused on related compounds within the same structural class. For instance, a study on thiazole-bearing molecules demonstrated significant cytotoxicity against various cancer cell lines, indicating that similar heterocyclic compounds might also exhibit potent anticancer effects .

In another investigation involving isoxazole derivatives, it was found that certain substitutions could enhance the cytotoxic profile against specific cancer types . These findings suggest that this compound could be optimized for better efficacy through strategic modifications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.